molecular formula C21H14F2N2O3S B2854170 3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428375-13-6

3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2854170
CAS No.: 1428375-13-6
M. Wt: 412.41
InChI Key: CVGKAGFVRQVAMW-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups. It has a thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring . The molecule also contains two fluorophenyl groups and a fluorobenzyl group, which are aromatic rings containing a fluorine atom .


Molecular Structure Analysis

The thieno[3,2-d]pyrimidine core of the molecule is planar due to the conjugated pi system. The fluorophenyl and fluorobenzyl groups are likely to be in a plane perpendicular to the core, due to the sp2 hybridization of the carbon atoms .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition-elimination reactions . The presence of the fluorine atoms makes the phenyl rings more reactive towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, thieno[3,2-d]pyrimidines are solid at room temperature and have a high melting point due to the strong intermolecular forces .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-6-carboxylic acid with 2-(4-fluorophenyl)-2-oxoacetic acid followed by cyclization to form the final product.", "Starting Materials": [ "2-amino-4-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-6-carboxylic acid", "2-(4-fluorophenyl)-2-oxoacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Activation of 2-(4-fluorophenyl)-2-oxoacetic acid with DCC and DMAP in DMF to form the active ester", "Step 2: Addition of the active ester to 2-amino-4-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-6-carboxylic acid in DMF to form the intermediate", "Step 3: Cyclization of the intermediate in methanol with acetic acid to form the final product", "Step 4: Purification of the final product by recrystallization from diethyl ether" ] }

1428375-13-6

Molecular Formula

C21H14F2N2O3S

Molecular Weight

412.41

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[2-(4-fluorophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H14F2N2O3S/c22-15-5-1-13(2-6-15)11-25-20(27)19-17(9-10-29-19)24(21(25)28)12-18(26)14-3-7-16(23)8-4-14/h1-10H,11-12H2

InChI Key

CVGKAGFVRQVAMW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F)F

solubility

not available

Origin of Product

United States

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